molecular formula C23H17NO3 B11940732 N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide CAS No. 882865-19-2

N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide

Cat. No.: B11940732
CAS No.: 882865-19-2
M. Wt: 355.4 g/mol
InChI Key: YOVYRRBGNSALFJ-UHFFFAOYSA-N
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Description

N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is a complex organic compound with the molecular formula C23H17NO3 and a molecular weight of 355.397 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a biphenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide typically involves the reaction of 2-acetylbenzofuran with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or benzofuran derivatives.

Scientific Research Applications

N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide stands out due to its unique combination of a benzofuran ring and a biphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

882865-19-2

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25)

InChI Key

YOVYRRBGNSALFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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